molecular formula C18H18N2 B11858365 N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline CAS No. 30479-24-4

N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline

Cat. No.: B11858365
CAS No.: 30479-24-4
M. Wt: 262.3 g/mol
InChI Key: FNXDWINLCCMTJH-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry. The compound features a quinoline ring system substituted with a dimethylamino group and a methyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline typically involves the reaction of 7-methylquinoline with N,N-dimethylaniline under specific conditions. One common method includes the use of a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form quinoline derivatives . The reaction conditions often require elevated temperatures and the presence of a dehydrating agent to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.

    Substitution: The compound can participate in substitution reactions, where the dimethylamino group or the methyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds with various functional groups.

Scientific Research Applications

N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and catalysts.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed biological effects. For example, it may inhibit DNA synthesis by interacting with bacterial DNA gyrase, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar ring structure but without the dimethylamino and methyl substitutions.

    2-Methylquinoline: A derivative with a methyl group at the 2-position but lacking the dimethylamino group.

    N,N-Dimethylaniline: An aniline derivative with a dimethylamino group but without the quinoline ring.

Uniqueness

N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives. Its combination of a quinoline ring with a dimethylamino group and a methyl group makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

30479-24-4

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline

InChI

InChI=1S/C18H18N2/c1-13-4-5-15-8-11-17(19-18(15)12-13)14-6-9-16(10-7-14)20(2)3/h4-12H,1-3H3

InChI Key

FNXDWINLCCMTJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=N2)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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